molecular formula C12H10F3N3O2 B3197604 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid CAS No. 1006433-86-8

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid

Cat. No. B3197604
CAS RN: 1006433-86-8
M. Wt: 285.22 g/mol
InChI Key: CNLRVYWKGPRVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It is also known as 4-amino-3-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6F3NO2 . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.13 . It has a density of 1.489 and a melting point of 204-206°C . It also has a boiling point of 319.1±42.0 °C (Predicted) .

Scientific Research Applications

LC-MS/MS Study of Nitisinone Degradation

Nitisinone, a triketone herbicide, was extensively studied for its medical applications, particularly for treating hepatorenal tyrosinemia, a rare metabolic disease. A detailed study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) explored the stability of Nitisinone under various conditions, revealing the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid, shedding light on its properties and potential medical implications (Barchańska et al., 2019).

Chemistry of Pyrazolines

Pyrazoline Chemistry

The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its significance in synthesizing various classes of heterocyclic compounds and dyes was reviewed. The unique reactivity of DCNP under mild conditions presents a valuable building block in synthesis, hinting at the potential of related compounds for innovative transformations (Gomaa & Ali, 2020).

Plant Metabolism & Benzoic Acid Derivatives

Impact on Plant Metabolism

A study on the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves highlighted the intricate relationship between these compounds and plant growth and respiration. The results provide insights into the classification of benzoic acid derivatives and their role in plant biology (Nagutb, 1964).

Quinoxaline in Medicinal Chemistry

Antitumoral Properties of Quinoxaline

Quinoxaline and its analogs have been studied for their potential in medicinal chemistry, particularly as catalysts' ligands and for their antitumoral properties. The synthesis process and the formation of various substituted derivatives provide a foundation for exploring the role of these compounds in cancer treatment (Kishor, 2015).

Radical Scavengers & Chromones

Chromones as Radical Scavengers

Chromones have been identified as natural compounds with significant antioxidant properties, contributing to their biological activities such as anti-inflammatory, antidiabetic, and anticancer effects. The review discusses the importance of specific structural components for their radical scavenging activity and potential in preventing cell impairment, highlighting the therapeutic potential of chromone derivatives (Yadav et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the search results .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5,16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLRVYWKGPRVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid
Reactant of Route 2
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.